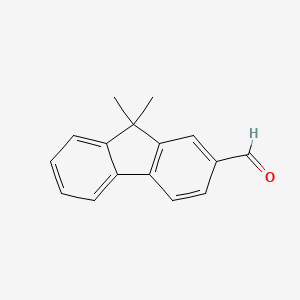

9,9-Dimethyl-9H-fluorene-2-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

9,9-dimethylfluorene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMRMSQQQCEPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Pathways for 9,9 Dimethyl 9h Fluorene 2 Carbaldehyde

Functionalization Reactions of the Carbaldehyde Moiety

Electrophilic Substitution Reactions on the Fluorene (B118485) Aromatic Ring

The introduction of a formyl group onto the aromatic backbone of 9,9-dimethylfluorene is a key step in the synthesis of 9,9-Dimethyl-9H-fluorene-2-carbaldehyde. Electrophilic aromatic substitution is the primary mechanism for this transformation, with the Vilsmeier-Haack reaction being a preeminent example.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, which is a chloroiminium ion typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This reagent is a potent electrophile that reacts with electron-rich aromatic rings, such as the fluorene system.

The reaction mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.

Electrophilic Attack: The electron-rich fluorene ring attacks the Vilsmeier reagent. The substitution is directed primarily to the 2- and 7-positions, which are the most electronically activated sites on the fluorene core. For 9,9-dimethylfluorene, this results in the formation of an iminium ion intermediate at the C2 position.

Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.

This method is valued for its use of mild and economical reagents, making it a powerful tool for the formylation of reactive aromatic substrates.

| Reaction | Reagents | Product | Key Features |

| Vilsmeier-Haack Formylation | 1. DMF, POCl₃2. H₂O | This compound | Mild conditions, economical reagents, effective for electron-rich arenes. |

Advanced Carbon-Carbon Coupling and Cycloaddition Reactions at Fluorene Positions

Beyond initial synthesis, the functionalization of the fluorene scaffold is critical for tailoring its properties. Advanced reactions provide pathways to modify the core structure at various positions.

Strategies for Functionalization at the 9-Position of Fluorene

The methylene (B1212753) bridge at the 9-position of the fluorene molecule is a key site for functionalization. The C9-H protons are notably acidic (pKa ≈ 22.6 in DMSO) due to the ability of the resulting conjugate base, the fluorenyl anion, to delocalize its negative charge over the aromatic system.

This acidity is exploited in the primary strategy for 9-position functionalization:

Deprotonation: A strong base, such as an alkali metal hydride (e.g., sodium hydride) or an alkoxide (e.g., potassium tert-butoxide), is used to abstract a proton from the C9 position, generating the stable, intensely colored fluorenyl anion.

Nucleophilic Attack: This highly nucleophilic anion can then react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

The synthesis of the 9,9-dimethylfluorene core itself is a prime example of this strategy, involving the sequential alkylation of the fluorenyl anion with a methylating agent like methyl iodide or dimethyl carbonate. This double alkylation ensures the long-term stability of materials by preventing oxidation at the reactive 9-position.

| Functionalization Step | Reagents | Intermediate/Product | Significance |

| Deprotonation | Strong Base (e.g., NaH, KOtBu) | Fluorenyl Anion | Generates a stable and highly nucleophilic intermediate. |

| Alkylation | Alkyl Halide (e.g., CH₃I) or Dimethyl Carbonate | 9-Alkyl or 9,9-Dialkylfluorene | Introduces substituents to control solubility, stability, and electronic properties. |

Organocatalytic Asymmetric Cycloaddition Reactions Involving Fluorene Carbaldehydes

Fluorene carbaldehydes, such as the target compound, are valuable substrates in asymmetric synthesis. Organocatalysis offers a powerful method for constructing chiral molecules with high enantioselectivity without the need for transition metals.

One notable example is the N-heterocyclic carbene (NHC)-catalyzed enantioselective [4+2] cycloaddition of fluorene aldehydes with activated ketones. In this type of reaction, the fluorene carbaldehyde acts as the dienophile component. The NHC catalyst activates the substrate, facilitating a stereocontrolled cycloaddition to generate complex chiral architectures. These reactions are crucial for creating optically active fluorene derivatives for applications in chiral ligands and materials.

| Reaction Type | Catalyst | Reactants | Product Type |

| Enantioselective [4+2] Cycloaddition | N-Heterocyclic Carbene (NHC) | Fluorene aldehyde, Activated ketone | Chiral spirocyclic fluorene derivatives |

| Enantioselective [4+4] Cycloaddition | Organocatalyst | Fluorene derivative, Electron-deficient diene | Chiral eight-membered ring systems |

Ruthenium-Catalyzed C-H Alkylation Approaches for Fluorene Core Modification

Direct C-H bond functionalization represents a highly efficient and atom-economical approach to modifying molecular scaffolds. Ruthenium-based catalysts have emerged as powerful tools for this purpose. Specifically, the sp³ C-H bonds at the 9-position of fluorene can be directly alkylated using alcohols in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

This reaction is typically catalyzed by a ruthenium complex, such as [Ru(p-cymene)Cl₂]₂, and proceeds without the need for ligands. The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst, which then undergoes a condensation reaction with the acidic C-H bond of the fluorene. The resulting intermediate is then reduced by the ruthenium hydride species that was formed in the initial oxidation step, regenerating the catalyst and yielding the C9-alkylated fluorene product with water as the only byproduct. This method allows for the use of readily available and environmentally benign alcohols as alkylating agents. nih.govacs.org

| Catalyst System | Reactants | Product | Mechanism | Advantages |

| [Ru(p-cymene)Cl₂]₂ | 9H-Fluorene, Alcohol | 9-Alkyl-9H-fluorene | Borrowing Hydrogen | Ligand-free, atom-economical, environmentally benign (water byproduct). nih.govacs.org |

Introduction of Multiple-Site Functionalization for Property Tuning

To precisely tune the optoelectronic properties of fluorene derivatives for applications in devices like organic light-emitting diodes (OLEDs) or as fluorescent sensors, functional groups are often introduced at multiple sites on the aromatic core, most commonly at the 2- and 7-positions, and sometimes at the 4-position.

A powerful strategy for achieving this is through sequential cross-coupling reactions, such as the Suzuki coupling. Starting from a di- or tri-halogenated fluorene precursor (e.g., 2,7-dibromo-9,9-dimethylfluorene), different aryl or heteroaryl groups can be introduced in a stepwise manner. mdpi.com This allows for the creation of donor-acceptor structures or extended π-conjugated systems. For instance, an electron-donating group can be installed at the 2-position and an electron-accepting group at the 7-position to modulate the HOMO-LUMO energy levels and, consequently, the emission color and efficiency of the resulting material. mdpi.com

The synthesis of 2,4,7-trisubstituted 9,9-dialkylfluorenes has also been reported, often starting from materials like 2,4,7-tris(bromomethyl)-9,9-diethyl-9H-fluorene. nih.govnih.gov While functionalization at the 2- and 7-positions is generally straightforward, substitution at the sterically hindered 4-position presents a greater synthetic challenge, often requiring more drastic reaction conditions. nih.gov This multi-site functionalization is a cornerstone for the rational design of advanced organic materials with tailored properties. nih.gov

| Starting Material | Reaction Type | Positions Functionalized | Purpose |

| 2,7-Dibromo-9,9-dimethylfluorene | Suzuki Coupling | 2, 7 | Create donor-acceptor structures, tune optoelectronic properties. mdpi.com |

| 9,9-Diethyl-9H-fluorene-2,4,7-tricarbaldehyde | Reductive Amination | 2, 4, 7 | Develop fluorescent chemosensors. nih.gov |

| 2,4,7-Tris(bromomethyl)-9,9-diethyl-9H-fluorene | Nucleophilic Substitution | 2, 4, 7 | Synthesize artificial receptors for ions and neutral substrates. nih.govnih.gov |

Advanced Spectroscopic and Electrochemical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of fluorene (B118485) derivatives and for investigating their dynamic behaviors in solution.

Structural Elucidation of 9,9-Dimethyl-9H-fluorene-2-carbaldehyde and its Derivatives

The synthesis of this compound and its derivatives is typically confirmed using ¹H and ¹³C NMR spectroscopy. These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for precise structural assignment.

For instance, in the synthesis of related fluorene compounds, such as 2,7-dibromo-3,6-bis(methoxymethyl)-9,9-dimethylfluorene, ¹H NMR is used to verify the successful incorporation of substituents. The spectra for this compound show characteristic signals for the aromatic protons, the methoxymethyl protons (CH₂ and CH₃), and the crucial singlet for the geminal methyl groups at the C9 position, which is a hallmark of the 9,9-dimethylfluorene core. psu.edu

In the development of donor-π-acceptor (D−π–A) chromophores, a key intermediate is often a substituted this compound derivative, such as 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde. nih.gov The structural confirmation of this intermediate and subsequent derivatives relies on detailed NMR analysis. The aldehyde proton (–CHO) gives a characteristic signal in the downfield region of the ¹H NMR spectrum, while the aromatic protons exhibit complex splitting patterns that can be resolved to confirm the substitution pattern on the fluorene rings. The presence of the dimethylamino donor group and the dimethyl groups at the C9 position are confirmed by distinct singlets. nih.gov

The table below presents typical ¹H NMR chemical shifts for a representative derivative, demonstrating how each signal corresponds to a specific part of the molecule's structure.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| Aromatic | 7.82 | Singlet | 2H |

| Aromatic | 7.57 | Singlet | 2H |

| -CH₂- (methoxymethyl) | 4.59 | Singlet | 4H |

| -OCH₃ (methoxymethyl) | 3.53 | Singlet | 6H |

| -C(CH₃)₂ | 1.46 | Singlet | 6H |

Investigation of Conformational Dynamics and Molecular Interactions

NMR spectroscopy is also employed to study the conformational dynamics of fluorene-based systems, such as the rotation around single bonds that connect the fluorene unit to other parts of a molecule. For poly(9,9-dialkylfluorene)s, relationships have been established between the inter-monomer torsional angle and the NMR chemical shifts of both ¹H and ¹³C nuclei. figshare.com These studies show that the chemical shifts of aromatic carbons and protons near the linkage between fluorene units are sensitive to the planarity of the system. For example, aromatic proton chemical shifts are often greatest for planar conformations. figshare.com

Furthermore, intermolecular and intramolecular interactions can be observed. In derivatives designed for nonlinear optical applications, crystal packing forces arising from the overlap of acceptor and donor units, as well as C-H---π interactions, can be identified. nih.gov These interactions restrict molecular rotations and can be correlated with NMR data in solution, providing a comprehensive understanding of the molecule's behavior in different states. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Analysis

UV-Vis absorption and fluorescence spectroscopy are vital for characterizing the electronic properties of this compound and its derivatives, particularly those designed as dyes, sensors, or components in optoelectronic devices.

Analysis of Absorption and Emission Spectra

The UV-Vis absorption spectra of chromophores derived from this compound typically show intense low-energy bands and less intense high-energy bands. nih.gov The low-energy band is often associated with an intramolecular charge-transfer (ICT) transition from the electron-donating part of the molecule to the electron-accepting part, mediated by the π-conjugated fluorene system. nih.gov

The emission spectra of these compounds are also characteristic of strong ICT processes. The emission wavelength (λem) is sensitive to the molecular structure, with red-shifts observed when the length of the π-conjugation or the strength of the electron acceptor group is increased. nih.gov This tunability of absorption and emission is a key feature for their application in various technologies. nih.govmdpi.com

The table below summarizes the optical properties of a this compound derivative and a subsequent chromophore in dichloromethane (B109758) (DCM), illustrating the effect of structural modification on the absorption and emission maxima.

| Compound | Description | λabs (nm) | ε (10³ M⁻¹ cm⁻¹) | λem (nm) |

|---|---|---|---|---|

| Compound 8 | 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde | 290, 356 | 15.7, 21.0 | 416 |

| SS1 | Derivative of Compound 8 with a dicyanovinyl acceptor | 288, 452 | 10.4, 48.0 | 632 |

Characterization of Solvatochromic Behavior and Internal Charge Transfer (ICT) Phenomena

Many fluorene derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. mdpi.com This behavior is a strong indicator of an ICT process. In push-pull systems, the molecule has a larger dipole moment in the excited state than in the ground state. mdpi.com Polar solvents stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. nih.govmdpi.com

This phenomenon is clearly observed in derivatives of this compound. For example, the emission spectra of chromophores based on this scaffold show significant red-shifts as solvent polarity increases. nih.gov This sensitivity to the local environment makes these compounds promising candidates for use as probes to study, for example, the polarity of lipid structures in biological systems. mdpi.com The charge transfer upon excitation occurs from the electron-rich core of the molecule out to the electron-withdrawing substituents. mdpi.com

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. chalmers.se For derivatives of this compound, the quantum yield is highly dependent on both the molecular structure and the solvent environment. nih.govnih.gov

Generally, an enhanced ICT character in more polar solvents can lead to an increase in non-radiative relaxation pathways, resulting in fluorescence quenching and a lower quantum yield. nih.gov For example, a chromophore derived from 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde exhibited a quantum yield of 0.65 in dichloromethane, which decreased significantly in the more polar solvent methanol. nih.gov This solvent-dependent fluorescence intensity is a key characteristic for the design of environmentally sensitive fluorescent probes. nih.gov

Electrochemical Characterization Techniques

Electrochemical methods are pivotal for assessing the suitability of materials derived from this compound for electronic applications. These techniques provide direct insight into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which govern charge injection and transport properties.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of fluorene-based compounds. nih.gov By measuring the oxidation and reduction potentials, researchers can estimate the HOMO and LUMO energy levels. For instance, in studies of donor-π-acceptor (D-π-A) chromophores derived from a similar intermediate, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde, the first oxidation potential is typically observed in the range of 0.74–0.91 V. nih.gov This potential is attributed to the electron loss from the donor part of the molecule, while a second oxidation potential can correspond to the oxidation of the fluorene core itself. nih.gov

The CV scans of related fluorene-based electron acceptors often exhibit multiple reversible or quasi-reversible one-electron redox waves, which is characteristic of stable radical anion and dianion formation. researchgate.netresearchgate.net The precise potentials are sensitive to the molecular structure, particularly the nature of the electron-donating and -accepting groups attached to the fluorene system.

| Compound Type | First Oxidation Potential (Epa) vs Ag/AgCl | Second Oxidation Potential (Epa) vs Ag/AgCl | Measurement Conditions |

| D-π-A Chromophore based on Dimethylamino-fluorene | 0.74 - 0.91 V | > 0.91 V (fluorene core) | 4 x 10⁻⁴ M in DCM with TBAPF6, Scan Rate: 100 mV s⁻¹ |

| Dinitro-fluorene Acceptor | N/A (focus on reduction) | N/A | Acetonitrile with Et₄N⁺BF₄⁻ (0.2 M) |

This table presents typical electrochemical data for derivatives of the fluorene family to illustrate the application of cyclic voltammetry. Data is sourced from related research compounds. nih.govresearchgate.net

The redox potentials determined by CV are directly correlated with the electronic properties of the molecule. The design of the conjugation pathway between donor and acceptor units significantly influences these potentials. nih.gov Research on chromophores based on the 9,9-dimethyl-9H-fluoren-2-amine framework demonstrates that modulating the "push-pull" character and the linearity of the conjugation path can systematically tune the HOMO-LUMO gap. nih.gov A linear conjugation path often leads to more efficient charge separation and lower energy gaps compared to non-linear or cross-conjugated systems. This strategic molecular engineering allows for the optimization of materials for specific applications, such as nonlinear optics, where the molecular hyperpolarizability is a key parameter. nih.gov The electrochemical data provides experimental validation for theoretical calculations of molecular orbital energies and helps in establishing structure-property relationships. nih.gov

Solid-State Structural Elucidation

Understanding the three-dimensional arrangement of molecules in the solid state is critical, as properties like charge mobility and light emission efficiency are highly dependent on molecular packing and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry and crystal packing of fluorene derivatives. Studies on compounds structurally similar to this compound reveal that the fluorene skeleton is typically nearly planar. nih.govresearchgate.net For example, the analysis of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde showed a nearly planar core, with the molecule crystallizing in the P2₁/c space group. nih.govresearchgate.net The substitution at the C9 position with two methyl groups, as in the title compound, prevents co-planar packing of the fluorene units, which can inhibit the formation of excimers that are detrimental to the efficiency of light-emitting devices. The packing mode in the crystal lattice, whether it be herringbone, stacked, or layered, is crucial for determining the electronic coupling between adjacent molecules. researchgate.net

| Compound | Space Group | Key Geometric Feature | Ref. |

| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | P2₁/c | Nearly planar fluorene skeleton | nih.govresearchgate.net |

| 9,9-dimethyl-9H-fluorene | Iba2 | Twisting of fluorene unit (5.8° between benzene (B151609) rings) | mdpi.com |

| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Cmc2₁ | Coplanar non-methyl atoms due to symmetry | researchgate.net |

This table summarizes crystallographic data for the core fluorene structure and a closely related aldehyde derivative to provide context on typical solid-state structures.

Complementary Spectroscopic Methods

A comprehensive characterization of this compound and its derivatives involves a suite of spectroscopic techniques beyond electrochemistry and X-ray diffraction. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure in solution.

Ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to probe the photophysical properties. researchgate.net These methods provide information on the electronic transitions, the optical bandgap, and the efficiency of light emission. Spectroelectrochemistry, a technique that combines CV with UV-Vis spectroscopy, allows for the characterization of the electronic absorption spectra of species generated at different redox states (e.g., radical anions and cations), providing further insight into the electronic structure of the molecule in its charged forms. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the aldehyde functional group is definitively indicated by a strong absorption band for the carbonyl (C=O) stretch, typically observed in the range of 1705-1730 cm⁻¹. libretexts.org The conjugation of the aldehyde to the fluorene aromatic ring system is expected to lower this frequency to the lower end of the typical range for saturated aldehydes. libretexts.org Furthermore, the aldehydic C-H stretch provides a distinctive signature with two medium intensity bands, one appearing around 2800-2900 cm⁻¹ and another near 2700-2760 cm⁻¹. libretexts.orglibretexts.org

The aromatic nature of the fluorene core is evidenced by several absorption bands. The aromatic C-H stretching vibrations are typically found at wavenumbers just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. orgchemboulder.com In-ring carbon-carbon stretching vibrations of the aromatic system give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. orgchemboulder.comlibretexts.org Out-of-plane (oop) C-H bending vibrations, which can provide information about the substitution pattern of the aromatic ring, are expected in the 675-900 cm⁻¹ range. orgchemboulder.com

The aliphatic dimethyl groups at the 9-position of the fluorene ring are identified by their characteristic C-H stretching vibrations, which occur in the 2850-2950 cm⁻¹ range. pressbooks.publibretexts.org

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Alkyl C-H (gem-dimethyl) | Stretch | 2850-2950 | Medium |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Carbonyl (C=O) | Stretch | 1705-1730 | Strong |

| Aromatic C=C | In-ring Stretch | 1400-1600 | Medium to Weak |

| C-H | Out-of-plane Bend | 675-900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₆H₁₄O, corresponding to a molecular weight of approximately 222.287 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. The fragmentation of aldehydes is well-characterized. libretexts.org Common fragmentation pathways for an aromatic aldehyde like this compound would include the loss of a hydrogen atom to form a stable acylium ion (M-1) or the loss of the entire formyl radical (CHO) to yield a fragment at (M-29). libretexts.org

The fragmentation of the fluorene core itself can also occur, often involving the loss of hydrogen atoms or cleavage of the carbon backbone. frontiersin.org The presence of the stable dimethylfluorenyl cation resulting from the loss of the formyl group would be a significant indicator in the mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (approximate) | Description |

|---|---|---|

| [C₁₆H₁₄O]⁺ | 222 | Molecular Ion (M⁺) |

| [C₁₆H₁₃O]⁺ | 221 | Loss of a Hydrogen atom (M-1) |

| [C₁₅H₁₃]⁺ | 193 | Loss of the formyl radical (M-29) |

Theoretical and Computational Investigations

Electronic Structure Calculations

Electronic structure calculations focus on the arrangement and energy levels of electrons within the molecule, which are fundamental to its chemical reactivity and photophysical properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity and electronic property prediction. youtube.com It primarily considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and electronic excitation properties of a molecule. worldscientific.com

While specific DFT calculations for 9,9-Dimethyl-9H-fluorene-2-carbaldehyde are not extensively detailed in standalone studies, comprehensive computational work has been performed on its direct derivatives, particularly in the context of "push-pull" systems. For instance, detailed DFT calculations have been reported for 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde, a molecule where an electron-donating dimethylamino group is added to the fluorene (B118485) core, creating a donor-π-acceptor (D-π-A) structure. nih.govacs.org

In this related compound, the formyl (-CHO) group at the 2-position, which is the defining feature of the subject molecule, acts as the electron acceptor. The calculated HOMO-LUMO gap for this derivative was found to be 2.79 eV. acs.org This value serves as a baseline to understand how modifying the acceptor group further modulates the electronic properties. Replacing the formyl group with stronger electron-withdrawing groups, such as dicyanovinyl, leads to a significant stabilization of the LUMO level and a reduction of the energy gap, enhancing the molecule's intramolecular charge-transfer characteristics. nih.govacs.org

| Compound | HOMO (eV) | LUMO (eV) | Calculated Energy Gap (eV) |

|---|---|---|---|

| 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde | -5.14 | -2.35 | 2.79 |

| Derivative with dicyanovinyl acceptor (SS1) | -5.45 | -3.30 | 2.15 |

Data derived from computational studies on a closely related push-pull derivative of this compound. nih.govacs.org

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the optical properties of molecules, such as their electronic absorption spectra. worldscientific.com The low-energy absorption bands in fluorene-based push-pull systems are typically attributed to the intramolecular charge transfer (ICT) transition from the HOMO to the LUMO. nih.govmdpi.com

The intensity of an electronic transition is governed by its oscillator strength and transition dipole moment. Theoretical calculations can predict these properties, offering insights that correlate well with experimental absorption data. For the 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde precursor, TD-DFT calculations have been used to assign the absorption bands observed experimentally. The modulation of the push-pull character of the molecule directly influences the optical gaps and transition dipole moments. nih.gov

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde | 364.81 | 0.9411 | HOMO→LUMO (98%) |

Theoretical absorption data for a closely related push-pull derivative, calculated via TD-DFT at the B3LYP/6-31G(d,p)/CPCM model in DCM. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, extensive conformational analysis based on crystallographic data and DFT calculations of related structures provides significant insight.

Elucidation of Structure-Property Relationships

Understanding the relationship between molecular structure and material properties is paramount for designing new functional molecules. For this compound, key relationships have been elucidated concerning steric effects and its role in push-pull electronic systems.

The transport of charge in organic materials is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the solid state. nih.govnih.gov The bulky 9,9-dimethyl groups on the fluorene core impart a significant steric effect. This has two major consequences for charge transport.

First, the steric hindrance prevents the strong π-π stacking that can occur with unsubstituted, planar aromatic molecules. This can be advantageous in preventing the formation of aggregates that act as emission traps. nih.gov Second, by dictating the intermolecular distance and relative orientation of neighboring molecules, the dimethyl groups directly influence the efficiency of charge hopping, which is a primary mechanism for charge transport. Studies on polymers containing 9,9-dialkylfluorene units have shown that the torsion angle between monomer units and the way polymer chains pack are critical for efficient interchain electron transfer. nih.gov Therefore, the steric profile of the 9,9-dimethyl group is a key design element for tuning charge transport properties in materials derived from this fluorene scaffold.

The this compound molecule is an excellent building block for creating "push-pull" or donor-π-acceptor (D-π-A) systems. beilstein-journals.orgresearchgate.net In this architecture, the fluorene unit serves as the π-conjugated bridge that facilitates communication between an electron-donating (push) group and an electron-accepting (pull) group.

The carbaldehyde group at the 2-position is an effective electron-withdrawing group (acceptor). When an electron-donating group, such as a dimethylamino or diethylamino moiety, is attached elsewhere on the fluorene ring (e.g., at the 7-position), a potent D-π-A chromophore is formed. nih.govacs.org This "push-pull" arrangement leads to a strong intramolecular charge transfer (ICT) character upon photoexcitation. mdpi.com The modulation of this system, either by strengthening the donor or acceptor groups, allows for the fine-tuning of the electronic properties. This tuning directly reduces the HOMO-LUMO gap, red-shifts the absorption and emission spectra, and can significantly enhance nonlinear optical (NLO) properties, making these materials highly valuable for applications in optoelectronics. nih.govresearchgate.net

Theoretical Support for Reaction Mechanisms

While specific computational studies detailing the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, theoretical and computational investigations into the reactions of analogous aromatic aldehydes provide significant insights. Density Functional Theory (DFT) and other computational methods have been instrumental in elucidating the mechanistic pathways of fundamental aldehyde reactions such as nucleophilic additions, condensation reactions, and redox processes. The principles derived from these studies can be extrapolated to understand the probable behavior of this compound, considering the steric and electronic influence of its bulky fluorenyl substituent.

Nucleophilic Addition Reactions:

Nucleophilic addition is a fundamental reaction of aldehydes. Theoretical studies on benzaldehyde (B42025) and its derivatives have provided a detailed understanding of this process. The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Computational models, often employing DFT, have been used to calculate the energy profiles of these reactions, including the activation energies for the formation of the tetrahedral intermediate. For instance, studies on the addition of hydride or organometallic reagents to aromatic aldehydes have elucidated the transition state geometries and the factors influencing stereoselectivity. The bulky 9,9-dimethylfluorene group is anticipated to exert significant steric hindrance, potentially affecting the trajectory of the incoming nucleophile and influencing the diastereoselectivity of the addition.

Wittig Reaction:

The Wittig reaction, which converts aldehydes to alkenes, has been the subject of numerous computational investigations. These studies have largely supported a mechanism involving the formation of an oxaphosphetane intermediate through a [2+2] cycloaddition, which then decomposes to the alkene and triphenylphosphine (B44618) oxide.

DFT calculations have been crucial in determining the energies of the transition states leading to the cis and trans oxaphosphetane intermediates, thereby explaining the stereochemical outcome of the reaction. For non-stabilized ylides, the reaction is generally under kinetic control, with the less sterically hindered transition state being favored. The significant steric bulk of the 9,9-dimethylfluorene moiety would likely play a crucial role in dictating the geometry of the oxaphosphetane intermediate and, consequently, the E/Z selectivity of the resulting alkene.

Knoevenagel Condensation:

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene (B1212753) compound. Theoretical studies have explored the mechanism, which typically involves the formation of a carbanion from the active methylene compound, followed by its nucleophilic attack on the aldehyde, and subsequent dehydration.

Computational analyses have provided insights into the role of the catalyst (often a weak base) and the energetics of the dehydration step. The electronic nature of the aromatic aldehyde can influence the rate of the initial nucleophilic attack. The fluorene ring system in this compound, being electron-rich, might slightly deactivate the aldehyde group towards nucleophilic attack compared to benzaldehydes with electron-withdrawing groups.

Cannizzaro Reaction:

For aldehydes lacking α-hydrogens, such as this compound, the Cannizzaro reaction is a characteristic disproportionation reaction under strong basic conditions. Theoretical studies have investigated the mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by a hydride transfer from the resulting tetrahedral intermediate to a second molecule of the aldehyde.

DFT calculations have been employed to model the transition state of the hydride transfer step, which is often the rate-determining step. The steric hindrance imposed by the 9,9-dimethylfluorene group could potentially influence the rate of this bimolecular reaction by affecting the approach of the two aldehyde molecules.

The following table summarizes representative theoretical data for key steps in these reactions for analogous aromatic aldehydes, providing a framework for understanding the potential reactivity of this compound.

| Reaction Type | Model Substrate | Key Mechanistic Step | Computational Method | Calculated Parameter | Reference System Value (kcal/mol) |

| Nucleophilic Addition | Benzaldehyde | Hydride addition transition state | DFT (B3LYP) | Activation Energy | ~10-15 |

| Wittig Reaction | Benzaldehyde | Oxaphosphetane formation | DFT | Activation Energy | ~5-10 |

| Knoevenagel Condensation | Benzaldehyde | Nucleophilic attack by malonate anion | DFT | Activation Energy | ~12-18 |

| Cannizzaro Reaction | Benzaldehyde | Hydride transfer transition state | DFT | Activation Energy | ~20-25 |

It is important to note that these values are for simpler aromatic aldehydes and would be modified by the specific steric and electronic properties of the 9,9-dimethylfluorene substituent. Future dedicated computational studies on this compound are necessary to provide a more precise quantitative understanding of its reaction mechanisms.

Applications in Advanced Organic Materials and Devices

Organic Electronics and Optoelectronics

9,9-Dimethyl-9H-fluorene-2-carbaldehyde is a pivotal precursor in the creation of materials for various organic electronic and optoelectronic devices. Its derivatives are integral components in the active layers of these devices, contributing to their efficiency and performance.

This compound serves as a crucial starting material for the synthesis of organic semiconductors used in Organic Light-Emitting Diodes (OLEDs). The 9,9-dimethylfluorene unit is a well-established building block for blue-emitting materials due to its wide bandgap and high photoluminescence efficiency. researchgate.net The incorporation of this fluorene (B118485) derivative into conjugated polymers and small molecules is instrumental in achieving desirable optoelectronic properties, such as improved charge carrier mobility and efficient light emission. nbinno.com This makes it an indispensable intermediate for producing high-performance OLED devices, which are utilized in vibrant displays and energy-saving lighting. nbinno.com

The aldehyde functionality of this compound allows for its conversion into a variety of more complex molecules. For instance, it can be used to synthesize fluorene-based materials with spiro-annulated triphenylamine (B166846) moieties at the C9 position of the fluorene, which helps to suppress the formation of undesirable fluorenone defects that can diminish device performance. researchgate.net

| Device Structure | Emitting Layer Material | Maximum Current Efficiency (cd A⁻¹) | Maximum Power Efficiency (lm W⁻¹) | External Quantum Efficiency (%) |

|---|---|---|---|---|

| Non-doped OLED | SAF-2CzB | 4.07 | 1.83 | Not Reported |

| Non-doped OLED | SAF-CzB | 3.03 | 1.08 | Not Reported |

| Non-doped OLED | F-2CzB | 3.14 | 1.23 | Not Reported |

In the field of organic photovoltaics, this compound is a valuable precursor for synthesizing donor and acceptor materials for the active layer of organic solar cells. nih.gov The fluorene unit is often incorporated into conjugated polymers to enhance their thermal stability and charge transport properties. nih.govchalmers.se

For example, donor-acceptor copolymers based on 9H-fluorene derivatives have been synthesized and investigated for their photovoltaic performance. These polymers can exhibit broad absorption spectra and suitable energy levels for efficient charge separation and transport. The performance of OPV devices is influenced by the molecular weight of the fluorene-based polymer, with higher molecular weights generally leading to improved device characteristics. chalmers.se

| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA cm⁻²) | Fill Factor (FF) |

|---|---|---|---|---|---|

| SBF-PDI₄ | PTB7-Th | 5.34 | Not Reported | Not Reported | Not Reported |

This compound is a precursor for the synthesis of organic semiconductors used in Organic Field-Effect Transistors (OFETs). The fluorene core is a common motif in high-performance organic semiconductors due to its rigid, planar structure which facilitates intermolecular π-π stacking and efficient charge transport.

Derivatives of this compound can be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) characteristics. For instance, a fluorenone derivative featuring an alkylated double thiophene (B33073), synthesized from a fluorene precursor, has demonstrated p-channel behavior with a hole mobility of up to 0.02 cm²/Vs and a current on/off ratio of 10⁷. researchgate.net Conversely, a dicyanovinylene-functionalized fluorene derivative with an octyl thiophene side group has shown n-channel characteristics, with an electron mobility of 0.0055 cm²/Vs and a current on/off ratio of approximately 10⁶. researchgate.net

| Material | Channel Type | Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Fluorenone with alkylated double thiophene | p-channel | 0.02 | 10⁷ |

| Dicyanovinylene-functionalized fluorene with octyl thiophene | n-channel | 0.0055 | ~10⁶ |

Recent research has explored the use of fluorene derivatives, synthesized from precursors like this compound, in the formation of electron-transporting self-assembled monolayers (SAMs) for photovoltaic devices. nih.govrsc.org These SAMs can serve as efficient interfacial layers, facilitating electron extraction from the photoactive layer to the electrode. nih.gov

This compound is a key building block for the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). In PhOLEDs, the host material plays a critical role in facilitating energy transfer to the phosphorescent dopant. Carbazole (B46965)/fluorene hybrids are a prominent class of host materials due to their high triplet energies and good charge-transporting properties. nih.govrsc.org

The aldehyde group of this compound can be readily transformed to incorporate carbazole units, leading to the formation of these hybrid materials. The strategic combination of the electron-donating carbazole moiety and the electron-transporting fluorene core results in bipolar host materials with balanced charge injection and transport, which is essential for high-efficiency PhOLEDs. rsc.org

| Host Material | Dopant | Maximum Current Efficiency (cd A⁻¹) | Maximum Power Efficiency (lm W⁻¹) | External Quantum Efficiency (%) |

|---|---|---|---|---|

| SFX-3′,6′-DCz | Blue Phosphor | 9.7 | 6.4 | 5.1 |

| SFX-2′-Cz | Green Phosphor | 28.2 | 24.7 | 8.5 |

| SFX-2,7-DCz | Red Phosphor | 17.4 | 15.6 | 10.1 |

| mDPPICz1 | Green Phosphor | 75.8 | 87.1 | 21.7 |

Nonlinear Optical (NLO) Materials

This compound is a crucial intermediate in the design and synthesis of molecules with significant nonlinear optical (NLO) properties. NLO materials are of great interest for applications in optical switching, data storage, and telecommunications. nih.govacs.org The general strategy for creating NLO chromophores involves connecting an electron-donating group and an electron-accepting group through a π-conjugated bridge, creating a "push-pull" system.

The fluorene moiety in this compound serves as an effective π-conjugated linker. pku.edu.cnucf.edu The aldehyde group can be easily converted into various strong electron-accepting groups through reactions like Knoevenagel condensation. nih.govacs.org By attaching an electron-donating group to another position on the fluorene ring, donor-π-acceptor (D-π-A) chromophores with large first hyperpolarizability (β) values can be synthesized. nih.govacs.org For instance, chromophores based on a 7-(dimethylamino)-9,9-dimethyl-9H-fluorene donor and various acceptors derived from the 2-carbaldehyde position have been shown to exhibit significant NLO responses. nih.govacs.org

| Chromophore | Acceptor Group | Wavelength of Maximum Absorption (λmax) (nm) | First Hyperpolarizability (βHRS) (10⁻³⁰ esu) |

|---|---|---|---|

| SS1 | Dicyanovinyl | 428 | Not Reported |

| SS2 | 2-(3-vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | 502 | Not Reported |

| SS3 | Cyanostilbene | Not Reported | Not Reported |

| SS4 | Nitro-substituted cyanostilbene | Not Reported | Not Reported |

| SS5 | Bromo-substituted cyanostilbene | Not Reported | Not Reported |

Strategies for Enhancing Molecular and Bulk Hyperpolarizability

To maximize the NLO response of materials based on this compound derivatives, several strategies are employed to enhance both the molecular first hyperpolarizability (β) and the bulk hyperpolarizability. A primary strategy at the molecular level is the optimization of the D-π-A architecture. nih.govacs.org This involves:

Strengthening the Donor and Acceptor Groups: The use of stronger electron-donating and electron-accepting groups increases the polarization of the molecule, leading to a larger change in dipole moment upon excitation and, consequently, a higher β value.

Extending the π-Conjugation Length: Increasing the length of the conjugated bridge can also enhance hyperpolarizability, although this effect can saturate and may be accompanied by a decrease in thermal stability.

Modulating the Conjugation Pathway: A crucial factor is the pathway of π-conjugation within the fluorene system. Research has shown that a "linear" conjugation path, where the donor and acceptor groups are positioned to allow for direct charge transfer across the long axis of the fluorene molecule, results in a significant enhancement of the first hyperpolarizability compared to a "nonlinear" conjugation path. nih.govacs.org This modulation of the "push-pull" character is a powerful tool for molecular engineering of NLO chromophores. nih.gov

For bulk materials, achieving a large NLO response requires not only molecules with high β values but also their non-centrosymmetric arrangement in the solid state or in a polymer matrix. acs.org Strategies to achieve this include the incorporation of the chromophores into poled polymers, where an external electric field is used to align the dipolar chromophores.

The following table summarizes the first hyperpolarizability values for a series of chromophores with a linear conjugation path, demonstrating the impact of different acceptor groups.

| Chromophore | Acceptor Group | First Hyperpolarizability (βHRS) (10-30 esu) |

|---|---|---|

| SS1 | Dicyanovinyl | 450 ± 25 |

| SS2 | 2-(3-Cyano-4,5,5-trimethyl-5H-furan-2-ylidene)malononitrile | 1100 ± 50 |

| SS3 | 2-(3-Vinyl-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile | 750 ± 40 |

Chemical Sensing and Advanced Probes

The inherent fluorescence of the fluorene core, coupled with the potential for intramolecular charge transfer, makes this compound a versatile platform for the development of chemical sensors and advanced probes.

Development of Fluorescent Sensors Based on Internal Charge Transfer Mechanisms

Fluorescent sensors that operate via an internal charge transfer (ICT) mechanism are a significant class of chemosensors. nih.govresearchgate.net In these systems, the interaction of the sensor molecule with an analyte modulates the ICT process, leading to a detectable change in the fluorescence properties, such as intensity or emission wavelength. The D-π-A architecture inherent in many derivatives of this compound is ideally suited for this purpose.

The design of such sensors involves incorporating a recognition site for the target analyte that can influence the electron-donating or electron-accepting ability of the terminal groups. For example, a receptor for a specific metal ion could be attached to the donor or acceptor end of the molecule. Binding of the metal ion would alter the electronic properties of the donor/acceptor, thereby affecting the ICT and resulting in a change in the fluorescence signal. The carbaldehyde group of the parent compound provides a convenient handle for the chemical modification required to introduce such recognition moieties.

Applications as Fluorescent Probes in Chemical and Biological Systems

Derivatives of this compound are promising candidates for fluorescent probes in various chemical and biological systems. The fluorene scaffold is known for its high fluorescence quantum yield and photostability, which are desirable properties for imaging applications. nih.govresearchgate.net Furthermore, the ability to tune the hydrophilicity or hydrophobicity of these probes by modifying the substituents at the 9-position allows for targeted localization within cells or tissues. nih.gov

For instance, fluorene-based probes have been developed for two-photon fluorescence microscopy, a powerful technique for high-resolution imaging deep within biological tissues. nih.govnjit.edu The synthesis of such probes can start from a bromo-substituted fluorene-2-carbaldehyde derivative, which is then elaborated through chemical reactions to introduce targeting moieties or reactive groups for bioconjugation. nih.gov These probes have been successfully used for imaging specific organelles, such as the endoplasmic reticulum and lysosomes, within living cells.

Polymer and Macromolecular Chemistry

The rigid, conjugated structure of the fluorene unit makes it a highly desirable component in a wide range of polymers and macromolecules, particularly for applications in organic electronics.

Monomers for Conjugated Polymers and Copolymers

This compound can serve as a precursor to monomers for the synthesis of conjugated polymers and copolymers. While the carbaldehyde group itself is not typically used directly in polymerization reactions like Suzuki or Yamamoto coupling, it can be readily converted into other functional groups that are. For example, the carbaldehyde can be transformed into a halogen (e.g., bromine) or a boronic acid/ester group, which are the key reactive sites for these powerful C-C bond-forming reactions.

Polyfluorenes are a major class of conjugated polymers known for their strong blue emission, high charge carrier mobility, and excellent thermal stability. wikipedia.orgresearchgate.net By copolymerizing fluorene-based monomers with other aromatic monomers, the electronic and optical properties of the resulting polymer can be precisely tuned. wikipedia.org For example, copolymerization with monomers containing electron-accepting units can lead to polymers with intramolecular charge transfer characteristics, which are useful in applications such as polymer solar cells and light-emitting diodes (LEDs). nih.gov The synthesis of such copolymers often involves the Suzuki polycondensation of a fluorene-diboronic acid ester with a dihalogenated comonomer. researchgate.netmdpi.com

Synthesis of Glassy Fluorene-Based Polyesters with Tunable Refractive Indices

Fluorene-based polymers are highly sought after for optical applications due to their exceptional properties, which include high refractive indices (RI), low birefringence, good thermal stability, and high transparency. researchgate.netbradleydrose.com The incorporation of the bulky, aromatic-rich "cardo" structure of fluorene into a polymer backbone disrupts chain packing, leading to amorphous, glassy materials with reduced optical anisotropy. bradleydrose.comnih.gov These features are critical for applications in lenses, optical films, and coatings.

The synthesis of these high-performance polyesters typically involves the polycondensation of fluorene-containing monomers, specifically diols and di-acid derivatives (such as diacid chlorides). nih.govsemanticscholar.orgresearchgate.net While direct polymerization of this compound is not typical for polyester (B1180765) formation, it serves as a crucial intermediate that can be chemically modified to create the necessary difunctional monomers.

A plausible synthetic pathway to a suitable dicarboxylic acid monomer would involve:

Initial Functionalization : Introducing a second functional group onto the fluorene core, for instance, a second carbaldehyde or a precursor group at the C7 position.

Oxidation : Converting the aldehyde groups at the C2 and C7 positions to carboxylic acid groups. This transformation creates a fluorene-2,7-dicarboxylic acid monomer, which can then be polymerized with a suitable diol.

The polycondensation reaction combines a fluorene-based diacid with a fluorene-based diol or a simple alkyl diol (e.g., ethylene (B1197577) glycol) to form the polyester. acs.org The refractive index of the resulting glassy polyester can be precisely tuned by carefully selecting the co-monomers. researchgate.net For example, incorporating monomers with high sulfur content or additional aromatic rings can further increase the refractive index of the final polymer. researchgate.netresearchgate.net Research has demonstrated the synthesis of fluorene-containing polyesters with refractive index values ranging from 1.56 to 1.776 and excellent thermal stability, with decomposition temperatures often exceeding 400°C. acs.orgresearchgate.net

Table 1: Properties of Fluorene-Based Polyesters

| Property | Typical Value Range | Key Influencing Factor |

|---|---|---|

| Refractive Index (RI) | 1.56 - 1.78 | Aromatic and sulfur content in the polymer backbone. acs.orgresearchgate.net |

| Glass Transition Temp. (Tg) | 109°C - 237°C | Rigidity of the polymer chain. nih.govresearchgate.net |

| Birefringence | Low (<0.007) | The non-planar "cardo" structure of the fluorene unit. nih.govresearchgate.net |

Formation of Electroactive Polymers through Anodic Oxidation

Anodic oxidation, or electropolymerization, is a powerful technique for synthesizing conductive and electroactive polymer films directly onto an electrode surface. researchgate.net Fluorene and its 9,9-disubstituted derivatives are well-suited for this process, as they can be electrochemically oxidized to form stable radical cations that couple to form a conjugated polyfluorene chain, primarily through linkages at the 2 and 7 positions. acs.orgresearchgate.net The resulting polyfluorene films are electroactive, meaning they can be reversibly oxidized and reduced (doped and de-doped), leading to distinct changes in their optical and electronic properties.

The electropolymerization of this compound would follow this general mechanism. However, the presence of the electron-withdrawing carbaldehyde (-CHO) group at the C2 position is expected to significantly influence the reaction and the properties of the resulting polymer.

Key Research Findings:

Oxidation Potential : Electron-withdrawing groups increase the oxidation potential of the monomer. researchgate.net Compared to an unsubstituted or alkyl-substituted fluorene, this compound would require a higher applied potential to initiate polymerization. This is because the aldehyde group reduces the electron density of the aromatic system, making it more difficult to remove an electron to form the initial radical cation. researchgate.netacs.org

Polymer Properties : The incorporation of electron-withdrawing groups into the polyfluorene backbone lowers the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO). researchgate.net This can be advantageous for creating materials with specific electronic characteristics, such as n-dopable (electron-accepting) polymers, which are valuable in organic electronic devices like OLEDs and organic solar cells. researchgate.netacs.org

Reaction Selectivity : The carbaldehyde group itself is electrochemically active and could potentially undergo oxidation or other side reactions at the high potentials required for polymerization. This could lead to defects in the polymer structure or the formation of alternative products, requiring careful control of the electrochemical conditions.

Studies on the anodic oxidation of similar molecules, such as 9,9-dimethyl-2-phenylfluorene, have successfully produced stable, electroactive poly(fluorene-phenylene) films. dntb.gov.ua Furthermore, the electrochemical behavior of fluorene derivatives containing various electron-withdrawing groups has been extensively studied, confirming that such substitutions can be used to tune the electronic and optical properties of the resulting polymers for specific device applications. researchgate.netresearchgate.net

Future Research Directions and Perspectives

Development of Sustainable and High-Yield Synthetic Methodologies

Current synthetic routes to 9,9-dimethyl-9H-fluorene-2-carbaldehyde and its derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. For instance, a common final step involves the reduction of a nitrile precursor using diisobutylaluminium hydride (DIBAL), which, while effective, presents challenges for large-scale, environmentally friendly production. nih.gov Future research is imperative to develop more sustainable and efficient synthetic strategies.

Key future research directions include:

Green Solvents and Catalysts: Exploring the use of water or other environmentally benign solvents to replace traditional organic solvents. researchgate.net Research into heterogeneous catalysts or simple, recyclable materials could replace stoichiometric reagents, minimizing waste and improving atom economy. nbinno.com For example, adapting methods that use molecular oxygen as the primary oxidant could eliminate the need for harsh chemical oxidants in precursor synthesis. nbinno.com

Process Intensification: Investigating flow chemistry and microwave-assisted synthesis to reduce reaction times, improve energy efficiency, and enhance reaction control and safety.

Alternative Reagents: Focusing on the use of safer and more selective reducing agents, such as sodium borohydride (NaBH₄) in greener solvents like methanol, for the aldehyde synthesis step. nbinno.com Additionally, developing catalytic routes for C-H functionalization could provide more direct and atom-economical pathways to the target molecule and its derivatives, avoiding multi-step sequences involving halogenation and organometallic intermediates. acs.org

The table below outlines potential green chemistry approaches applicable to the synthesis of fluorene (B118485) derivatives.

| Synthetic Step | Traditional Method | Potential Green Alternative | Benefit |

| Oxidation of Fluorene Core | Harsh chemical oxidants (e.g., CrO₃) | Catalytic oxidation with O₂ (air) | Reduced toxicity, less waste |

| Alkylation at C-9 | Strong bases and alkyl halides | Base-catalyzed reaction with alcohols | Higher atom economy, avoids halides |

| Functionalization | Multi-step sequences (e.g., nitration, reduction, diazotization) | Direct C-H functionalization | Fewer steps, reduced waste |

| Reduction of Nitrile | DIBAL | Catalytic hydrogenation or safer hydrides (e.g., NaBH₄) | Improved safety, less hazardous waste |

Rational Design of Novel this compound Derivatives with Tailored Properties

The versatility of the this compound scaffold makes it an excellent platform for the rational design of new molecules with precisely controlled properties. A significant area of research has been the creation of donor-π-acceptor (D-π-A) type chromophores, where the fluorene unit acts as the π-conjugated bridge. acs.org By systematically varying the electron-donating and electron-accepting groups attached to the fluorene core, researchers can fine-tune the resulting material's optoelectronic characteristics. nih.govresearchgate.net

Future design strategies will likely focus on:

Advanced Optoelectronics: Creating novel derivatives for use in thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs. rsc.orgresearchgate.net This involves designing molecules with a small energy gap between the lowest singlet and triplet excited states (ΔEST) to enhance device efficiency.

Nonlinear Optical (NLO) Materials: Engineering molecules with exceptionally high first hyperpolarizability (β) for applications in photonics and optical data processing. nih.govresearchgate.net This includes exploring the influence of the conjugation path (linear vs. nonlinear) within the D-π-A architecture to maximize the NLO response. acs.org

Fluorescent Probes and Sensors: Developing derivatives that exhibit significant solvatofluorochromism (changes in fluorescence color with solvent polarity) or respond to specific analytes. nih.gov These materials are valuable for creating highly sensitive fluorescent probes for biological imaging and chemical sensing. entrepreneur-cn.com

Bipolar Transport Materials: Designing molecules that can efficiently transport both holes and electrons, which is crucial for simplifying the architecture and improving the performance of organic electronic devices. rsc.org

The following table summarizes the relationship between structural modifications and resulting properties in fluorene derivatives.

| Structural Modification | Target Property | Potential Application |

| Attaching strong electron donors/acceptors | High first hyperpolarizability (β) | Nonlinear Optics (NLO) |

| Tuning donor/acceptor strength | Control of ΔEST | OLEDs (TADF Emitters) |

| Introducing polar functional groups | Solvatofluorochromism | Fluorescent Probes, Sensors |

| Combining electron-rich and electron-poor moieties | Ambipolar charge transport | Organic Field-Effect Transistors (OFETs) |

Exploration of Advanced Device Architectures and Performance Optimization

Beyond molecular design, significant gains in performance can be achieved by optimizing the architecture of devices incorporating this compound derivatives. Future research will focus on how these materials are integrated into multilayered structures to maximize their functionality.

Key areas for exploration include:

Self-Assembled Monolayers (SAMs): Investigating fluorene derivatives with appropriate anchoring groups (e.g., phosphonic acid) to form SAMs that can function as efficient electron or hole transporting layers in photovoltaic devices, such as perovskite and antimony chalcogenide-based solar cells. rsc.org SAMs can improve substrate wettability, passivate interface defects, and enhance charge extraction. rsc.org

Exciplex-Based OLEDs: Utilizing these fluorene derivatives in exciplex-emitting systems. mdpi.com By carefully selecting donor and acceptor materials that form an emissive excited-state complex at their interface, it is possible to create highly efficient OLEDs with tunable emission colors. mdpi.com

Solution-Processable Devices: Focusing on derivatives with enhanced solubility to enable the fabrication of large-area electronic devices through cost-effective solution-based techniques like spin-coating and inkjet printing. rsc.org This is critical for applications such as flexible displays and wearable electronics.

Multi-functional Layers: Designing materials that can perform multiple roles within a device, such as combining light emission and charge transport properties in a single layer, to simplify device fabrication and reduce costs.

Discovery of Emerging Applications in Unexplored Domains

While the primary applications of fluorene derivatives have been in optoelectronics, their unique structural and chemical properties suggest potential in a variety of unexplored fields. entrepreneur-cn.com Future research should aim to broaden the application scope of materials derived from this compound.

Promising new domains include:

Biomedical Applications: Exploring the pharmacological activities of fluorene derivatives. Studies have indicated that some fluorene-based compounds exhibit anti-tumor, anti-inflammatory, and antibacterial properties, opening a new research direction in drug development. entrepreneur-cn.comresearchgate.net

Catalysis: Investigating the use of fluorene derivatives as ligands for transition metal catalysts or as organocatalysts themselves. The rigid backbone and potential for functionalization could lead to catalysts with high activity and selectivity. entrepreneur-cn.com

Porous Organic Materials: Using the fluorene aldehyde as a building block for the synthesis of porous organic polymers or metal-organic frameworks (MOFs). Such materials could have applications in gas storage, separation, and sensing.

Multifunctional Fibers: Integrating fluorene-based functional molecules into electrospun nanofibers to create materials for smart textiles, wearable sensors, or advanced filtration systems. mdpi.com

Synergistic Integration of Experimental Synthesis and Advanced Computational Chemistry for Accelerated Discovery

The traditional process of material discovery through iterative synthesis and characterization is often slow and resource-intensive. The synergistic integration of advanced computational chemistry with experimental workflows offers a path to dramatically accelerate the design and discovery of new materials based on this compound. nih.govrsc.org

Future efforts will increasingly rely on:

High-Throughput Virtual Screening (HTVS): Using computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to screen vast libraries of virtual derivatives. rsc.orgutm.my This allows researchers to predict key properties like HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics before committing to synthesis, thereby prioritizing the most promising candidates. utm.myacs.org

Machine Learning and AI: Employing artificial intelligence and machine learning models trained on existing experimental and computational data to predict the properties of new molecules with high speed and accuracy. youtube.comchemrxiv.org These tools can identify complex structure-property relationships that may not be obvious through conventional analysis and can even generate novel molecular structures with desired target properties. youtube.com

Integrated Feedback Loops: Creating workflows where computational predictions guide experimental synthesis, and the resulting experimental data is used to refine and improve the predictive models. nih.gov This closed-loop approach streamlines the discovery process, reduces wasted effort, and accelerates the development of materials with optimized performance. nih.gov

By combining the predictive power of computational screening with targeted, efficient synthesis, the time required to develop new functional materials from promising building blocks like this compound can be significantly reduced. rsc.org

常见问题

Q. How should discrepancies between computational and experimental bond angles be addressed?

Q. What steps confirm the absence of polymorphic forms in crystallized samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。